

Application Notes and Protocols for Measuring Nucleoside Uptake Using Saenta

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Compound of Interest

Compound Name: Saenta

Cat. No.: B017835

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Introduction

Nucleoside transporters are a family of integral membrane proteins that facilitate the movement of nucleosides, such as adenosine and uridine, across cellular membranes. These transporters are critical for numerous physiological processes, including the salvage pathways for nucleotide synthesis, and for modulating the concentration of extracellular signaling nucleosides like adenosine. There are two major families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). Due to their crucial role in cellular metabolism and signaling, nucleoside transporters are important targets for the development of therapeutics for a range of diseases, including cancer and viral infections.

Saenta, and its derivatives, are potent inhibitors of equilibrative nucleoside transporters, particularly ENT1. Fluorescently-labeled **Saenta** analogs, such as **SAENTA**- χ 2-fluorescein, serve as high-affinity probes that enable the direct measurement of nucleoside transporter binding and uptake.^[1] These tools are invaluable for characterizing the activity of nucleoside transporters, screening for novel transporter inhibitors, and investigating the cellular mechanisms of nucleoside uptake.

This document provides detailed application notes and protocols for utilizing **Saenta** and its fluorescent derivatives to measure nucleoside uptake in a laboratory setting.

Data Presentation

The following tables summarize key quantitative data related to the inhibition of nucleoside transporters by **Saenta** derivatives and other relevant compounds.

Table 1: Affinity and Inhibitory Constants of **SAENTA**- χ^2 -fluorescein

Parameter	Value	Cell Line/System	Reference
IC50 (Nucleoside Influx Inhibition)	40 nM	Cultured Leukaemic Cells	[1] [2]
Kd (Equilibrium Binding by Flow Cytometry)	6 nM	Cultured Leukaemic Cells	[1] [2]
Half-maximal inhibition of [3H]nitrobenzylthioinosine binding	50-100 nM	-	[1] [2]

Table 2: IC50 Values of Various Inhibitors on ENT1 and ENT2 Mediated Uridine Uptake

Compound	ENT1 IC50 (μM)	ENT2 IC50 (μM)	Cell Line	Reference
Lorlatinib	2.5	1.0	HAP1 ENT2-KO / HAP1 ENT1-KO	[3]
Ibrutinib	>10	>10	HAP1 ENT2-KO / HAP1 ENT1-KO	[3]
Lenvatinib	>10	>10	HAP1 ENT2-KO / HAP1 ENT1-KO	[3]
Neratinib	8.5	>10	HAP1 ENT2-KO / HAP1 ENT1-KO	[3]
Pacritinib	>10	>10	HAP1 ENT2-KO / HAP1 ENT1-KO	[3]
Sunitinib	31	-	Yeast producing hENT1	[4]
Pazopanib	4	-	Yeast producing hENT1	[4]
Axitinib	46	-	Yeast producing hENT1	[4]

Table 3: Inhibition of [3H]adenosine Uptake in PK15NTD Cells by Various Nucleosides and Nucleobases (at 1 mM)

Compound	% Inhibition of Adenosine Uptake
Adenosine	~95%
Guanosine	~90%
Inosine	~85%
Adenine	~75%
Guanine (0.5 mM)	~60%
Hypoxanthine	~50%
Uridine	Not significant
Cytidine	Not significant
Thymidine	Not significant

Experimental Protocols

Protocol 1: Measurement of Nucleoside Transporter Binding using Fluorescently-Labeled Saenta and Flow Cytometry

This protocol describes the use of a fluorescent **Saenta** derivative (e.g., **SAENTA- χ 2-fluorescein**) to quantify the binding to cell surface nucleoside transporters.

Materials:

- Cells of interest (e.g., cancer cell line, primary cells)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Trypsin-EDTA (for adherent cells)
- Bovine Serum Albumin (BSA)

- Fluorescent **Saenta** derivative (e.g., **SAENTA**- χ^2 -fluorescein)
- Unlabeled **Saenta** or another known ENT inhibitor (e.g., S-(4-Nitrobenzyl)-6-thioinosine, NBMPR) for competition assay
- Flow cytometer
- Microcentrifuge tubes or 96-well U-bottom plates

Procedure:

- Cell Preparation:
 - For suspension cells, gently pellet the cells by centrifugation (300 x g for 5 minutes) and wash once with cold PBS containing 1% BSA.
 - For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, pellet the cells, and wash as described for suspension cells.
 - Resuspend the cells in cold PBS with 1% BSA to a final concentration of 1×10^6 cells/mL.
- Staining:
 - Aliquot 100 μ L of the cell suspension into microcentrifuge tubes or a 96-well plate.
 - Prepare a serial dilution of the fluorescent **Saenta** derivative in PBS with 1% BSA. A final concentration range of 0.1 nM to 100 nM is recommended to determine the K_d .
 - For competition/negative control wells, pre-incubate cells with a high concentration of unlabeled **Saenta** or NBMPR (e.g., 10 μ M) for 15 minutes on ice.
 - Add the fluorescent **Saenta** derivative to the cells and incubate for 30-60 minutes on ice, protected from light.
- Washing:

- After incubation, wash the cells twice with 1 mL of cold PBS with 1% BSA to remove unbound probe. Centrifuge at 300 x g for 5 minutes between washes.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in 500 µL of cold PBS with 1% BSA.
 - Acquire the samples on a flow cytometer equipped with the appropriate laser and filters for the fluorophore (e.g., 488 nm excitation and ~525 nm emission for fluorescein).
 - Collect data for at least 10,000 events per sample.
 - Analyze the data to determine the mean fluorescence intensity (MFI) of the cell population.
- Data Analysis:
 - Subtract the MFI of the unstained or competition control from the MFI of the stained samples to obtain the specific binding.
 - Plot the specific MFI against the concentration of the fluorescent **Saenta** derivative and fit the data to a one-site binding hyperbola to determine the K_d.

Protocol 2: Competitive Inhibition of Radiolabeled Nucleoside Uptake

This protocol measures the ability of **Saenta** to inhibit the uptake of a radiolabeled nucleoside (e.g., [3H]-uridine or [3H]-adenosine).

Materials:

- Cells of interest cultured in 24- or 96-well plates
- Complete cell culture medium
- Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
- Radiolabeled nucleoside (e.g., [3H]-uridine or [3H]-adenosine)

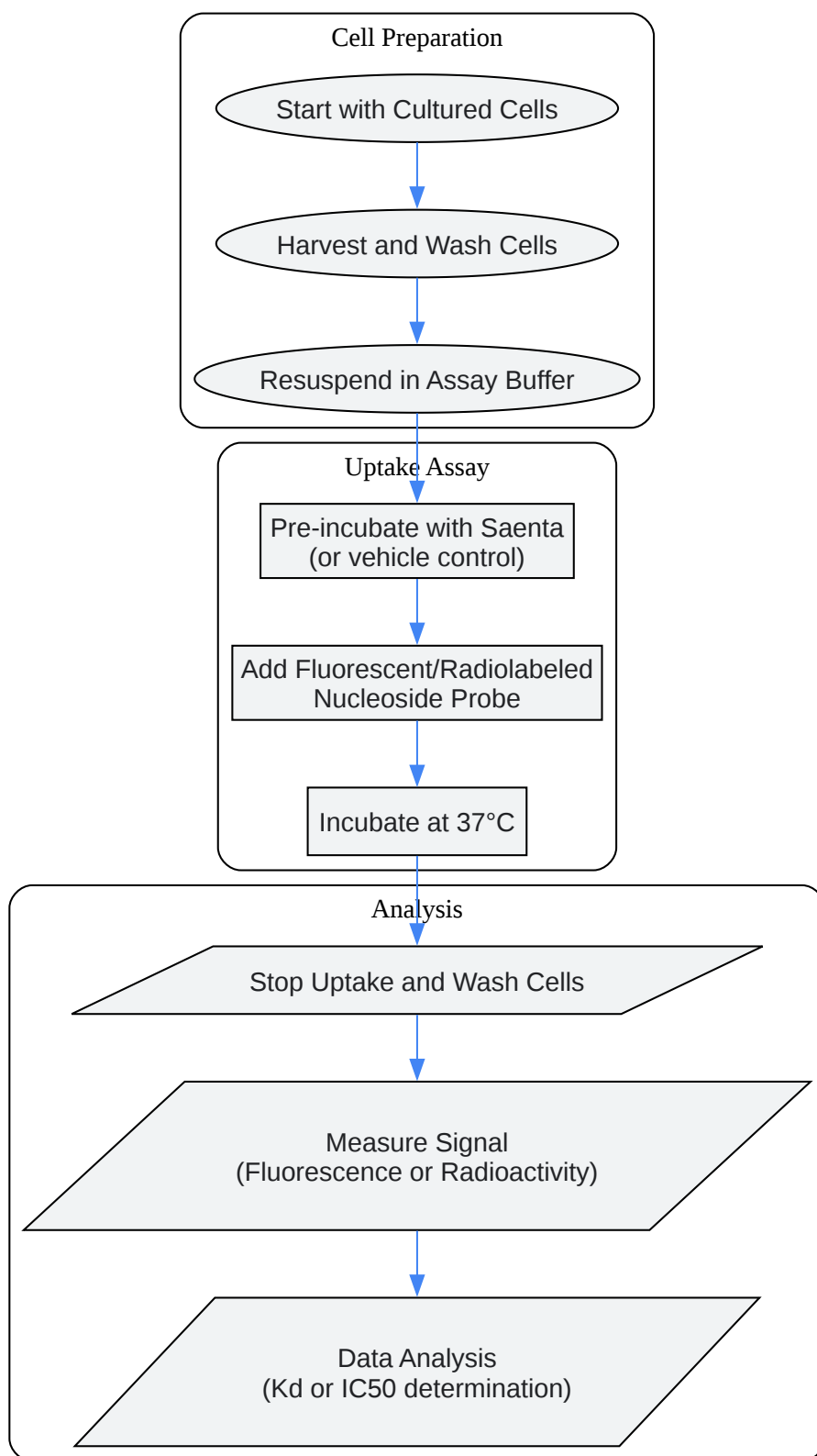
- Unlabeled **Saenta**
- Ice-cold PBS
- Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Cell Seeding:
 - Seed cells in 24- or 96-well plates and grow to 80-90% confluency.
- Uptake Assay:
 - Wash the cells twice with pre-warmed uptake buffer.
 - Prepare a serial dilution of **Saenta** in uptake buffer.
 - Add the **Saenta** dilutions to the cells and pre-incubate for 10-15 minutes at 37°C.
 - Initiate the uptake by adding the radiolabeled nucleoside (final concentration typically in the low μM range) to each well.
 - Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
 - To determine non-specific uptake, include control wells with a high concentration of a known ENT inhibitor (e.g., 10 μM NBMPR).
- Stopping the Assay and Cell Lysis:
 - Rapidly terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold PBS.

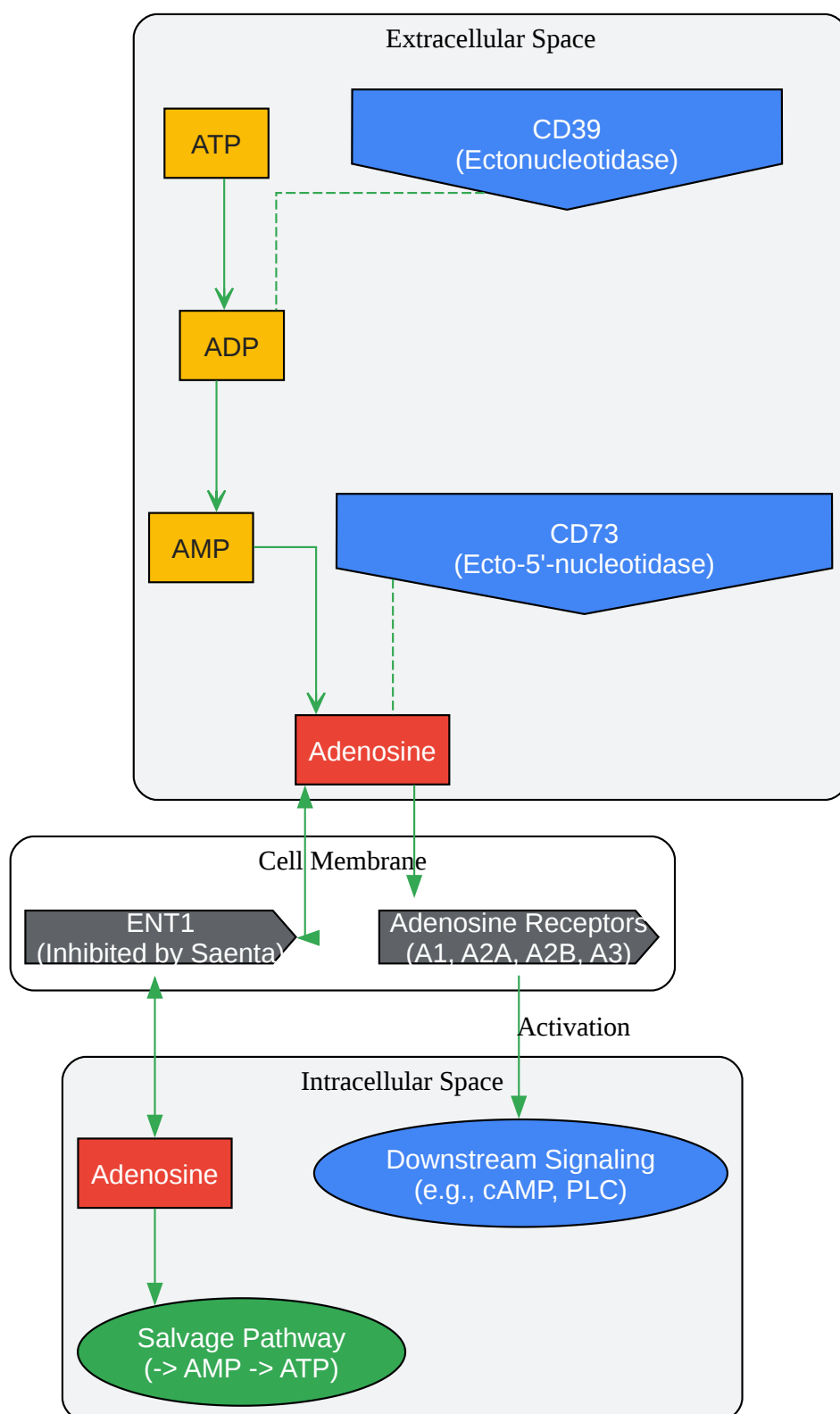
- Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
- Quantification:
 - Transfer the cell lysates to scintillation vials.
 - Add scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the rate of nucleoside uptake (e.g., in pmol/min/mg protein).
 - Plot the percentage of inhibition of uptake against the concentration of **Saenta**.
 - Fit the data to a dose-response curve to calculate the IC50 value.

Visualizations



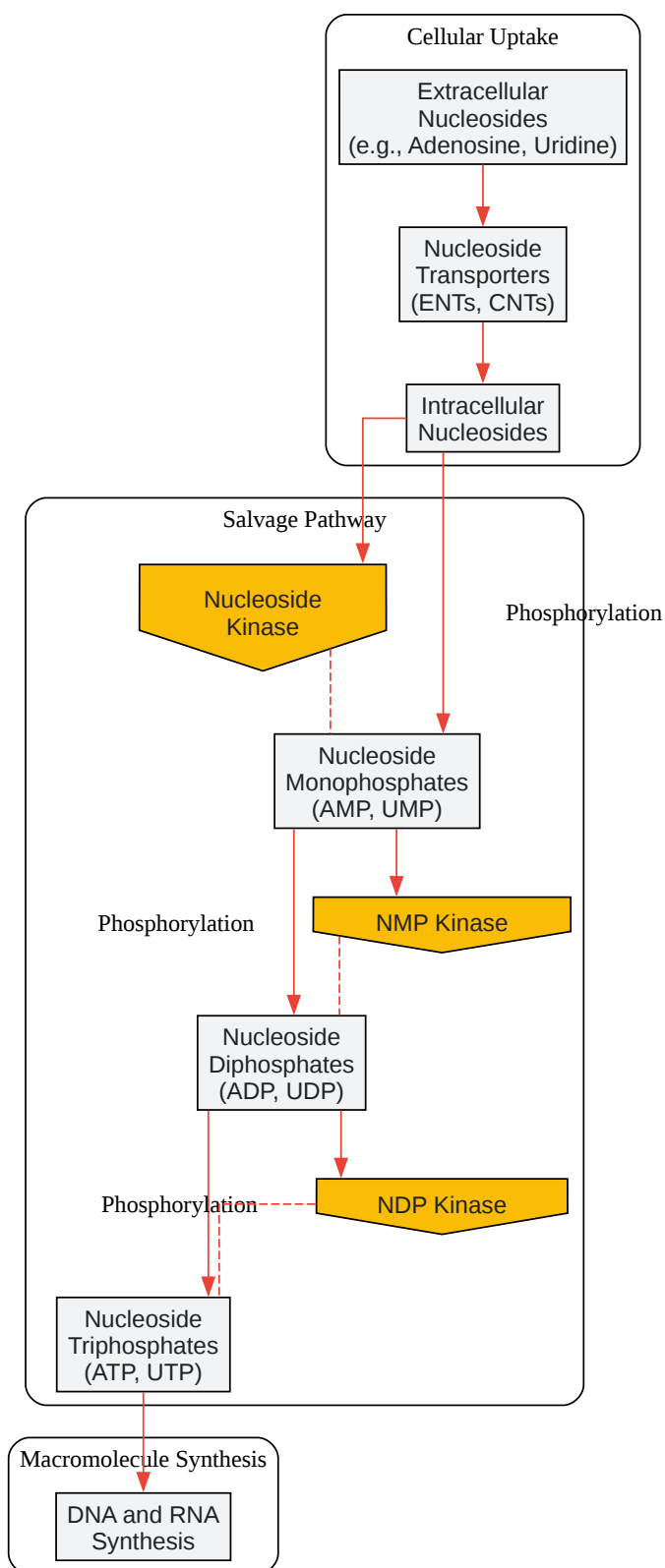
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Caption: Experimental workflow for a nucleoside uptake assay.



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Caption: Purinergic signaling and nucleoside transport.



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References

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